molecular formula C17H16Cl2N2O2 B251629 2,3-dichloro-N-(2-morpholin-4-ylphenyl)benzamide

2,3-dichloro-N-(2-morpholin-4-ylphenyl)benzamide

Cat. No.: B251629
M. Wt: 351.2 g/mol
InChI Key: HQITVEWSTCSNJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-N-(2-morpholin-4-ylphenyl)benzamide, also known as DMF-1, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

2,3-dichloro-N-(2-morpholin-4-ylphenyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. HDACs play a role in various cellular processes, including cell cycle progression, apoptosis, and differentiation. By inhibiting HDACs, this compound can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells. This compound can also inhibit the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells by altering gene expression. This compound can also inhibit the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB. In addition, this compound has been shown to have potential neuroprotective effects by inhibiting the production of reactive oxygen species and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3-dichloro-N-(2-morpholin-4-ylphenyl)benzamide in lab experiments is its potential therapeutic applications in various fields of medicine. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising compound for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can induce cytotoxicity in some cell lines, indicating that further toxicity studies are needed.

Future Directions

There are several future directions for 2,3-dichloro-N-(2-morpholin-4-ylphenyl)benzamide research. One direction is to study the potential therapeutic applications of this compound in other diseases, such as autoimmune diseases and cardiovascular diseases. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of this compound. In addition, further studies are needed to understand the toxicity and pharmacokinetics of this compound in vivo to determine its potential as a therapeutic agent.

Synthesis Methods

2,3-dichloro-N-(2-morpholin-4-ylphenyl)benzamide can be synthesized using various methods, including the reaction of 2,3-dichlorobenzoyl chloride with 2-(4-morpholinyl)aniline in the presence of a base such as triethylamine. Another method involves the reaction of 2,3-dichlorobenzoic acid with 2-(4-morpholinyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Scientific Research Applications

2,3-dichloro-N-(2-morpholin-4-ylphenyl)benzamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease.

Properties

Molecular Formula

C17H16Cl2N2O2

Molecular Weight

351.2 g/mol

IUPAC Name

2,3-dichloro-N-(2-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C17H16Cl2N2O2/c18-13-5-3-4-12(16(13)19)17(22)20-14-6-1-2-7-15(14)21-8-10-23-11-9-21/h1-7H,8-11H2,(H,20,22)

InChI Key

HQITVEWSTCSNJS-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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